7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Overview
Description
7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C11H12BrNO and its molecular weight is 254.12 g/mol. The purity is usually 95%.
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Biological Activity
7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C11H12BrNO
- CAS Number : 185316-44-3
- Molecular Weight : 256.12 g/mol
- PubChem CID : 19963707
1. Antioxidant Activity
Research indicates that compounds with a similar structure to this compound exhibit significant antioxidant properties. These properties are attributed to the ability of the quinolinone core to scavenge free radicals and inhibit lipid peroxidation. This activity is crucial for neuroprotective effects against oxidative stress-related diseases.
2. Inhibition of Enzymes
The compound has been evaluated for its inhibitory effects on various enzymes:
- Acetylcholinesterase (AChE) : Inhibition of AChE is significant in the context of Alzheimer's disease treatment. Studies have shown that derivatives of quinolinones can effectively inhibit AChE, suggesting potential therapeutic applications in neurodegenerative disorders .
- Monoamine Oxidases (MAOs) : Compounds structurally related to this compound have demonstrated potent inhibition against MAO-A and MAO-B, which are involved in the metabolism of neurotransmitters. The IC50 values for these interactions indicate strong binding affinities that could be leveraged for antidepressant therapies .
3. Antimicrobial Activity
Several studies have reported antimicrobial properties for quinolinone derivatives. The presence of halogen substitutions, such as bromine in this compound, enhances its interaction with microbial targets:
Microbe | Activity | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | Moderate Activity | 16 |
Escherichia coli | Weak Activity | >64 |
Enterococcus faecium | Moderate Activity | 16 |
These findings suggest that the compound could be explored further for developing new antimicrobial agents .
Study on Neuroprotective Effects
A study conducted on the neuroprotective effects of related quinolinone derivatives indicated that they can cross the blood-brain barrier (BBB) effectively and exhibit low cytotoxicity at therapeutic concentrations. The study highlighted the potential use of these compounds in treating neurodegenerative diseases by enhancing cholinergic signaling through AChE inhibition .
Anticancer Activity Evaluation
In vitro studies have shown that certain derivatives of 3,4-dihydroquinolinones exhibit anticancer activity against various cancer cell lines including pancreatic and colon cancer cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest at specific phases .
Properties
IUPAC Name |
7-bromo-4,4-dimethyl-1,3-dihydroquinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2)6-10(14)13-9-5-7(12)3-4-8(9)11/h3-5H,6H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNONCRQWDVQJRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC2=C1C=CC(=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601516 | |
Record name | 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00601516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185316-44-3 | |
Record name | 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00601516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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